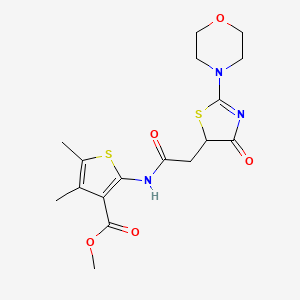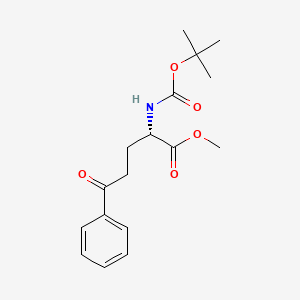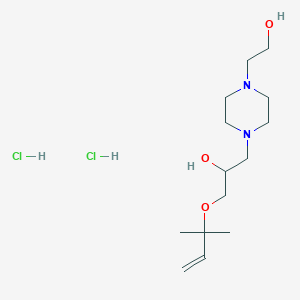
4-苯甲酰-1,3-二氢喹喔啉-2-酮
描述
4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one consists of a quinoxaline core with a benzoyl group attached at the 4-position and a carbonyl group at the 2-position.
科学研究应用
4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: It has shown promise in the development of anticancer agents due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用机制
Target of Action
It’s known that dihydroquinoxalin-2-ones, a class of compounds to which 4-benzoyl-1,3-dihydroquinoxalin-2-one belongs, have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s known that dihydroquinoxalin-2-ones interact with their targets to exert their therapeutic effects .
Biochemical Pathways
Given the broad therapeutic potential of dihydroquinoxalin-2-ones, it can be inferred that multiple biochemical pathways might be influenced .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Given the known antiviral and anti-inflammatory activities of dihydroquinoxalin-2-ones, it can be inferred that the compound may have similar effects .
生化分析
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the benzoyl group or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-ol, and various substituted quinoxalines .
相似化合物的比较
Similar Compounds
- 3-Benzoyl-1,2-dihydroquinoxalin-2-one
- 4-[2-(ethanesulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzoyl group at the 4-position and carbonyl group at the 2-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .
属性
IUPAC Name |
4-benzoyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZECRAKPJMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


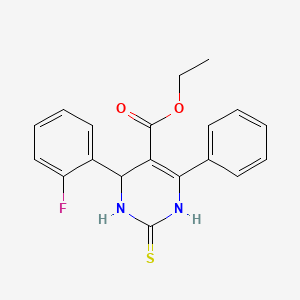
![N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
![3-(3,5-dimethylphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2443887.png)
![1-(prop-2-yn-1-yl)-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2443888.png)
![3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2443889.png)
![1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate](/img/structure/B2443890.png)
![(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2443891.png)
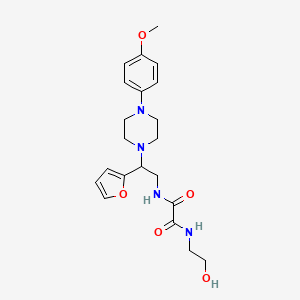
![[2-(Naphthalen-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2443893.png)

